molecular formula C11H12N2O3 B1473666 (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 107747-03-5

(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B1473666
CAS No.: 107747-03-5
M. Wt: 220.22 g/mol
InChI Key: UJRCXSHWWIMLCS-VIFPVBQESA-N
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Description

(S)-1-Benzyl-2-oxoimidazolidine-4-carboxylic acid is a chiral synthon of significant value in medicinal chemistry and peptide research. This compound features a 2-oxoimidazolidine core, a urea-like structure that can influence the conformational and hydrogen-bonding properties of molecules . Derivatives of (S)-2-oxoimidazolidine-4-carboxylic acid are recognized as key intermediates in the synthesis of optically active pharmaceutical compounds. Specifically, such analogues are utilized in the development of hypotensive agents due to their role in creating molecules with potent angiotensin-converting enzyme (ACE) inhibitory activity . Furthermore, replacing amino acid residues in bioactive peptides with the 1-substituted-2-oxoimidazolidine moiety has been shown to produce analogs with enhanced central nervous system (CNS) activity, as demonstrated in studies on modified thyrotropin-releasing hormone (TRH) analogs . The 1-benzyl substitution on the imidazolidine ring offers a specific steric and electronic profile, making this compound a versatile precursor for further functionalization. As a building block, it enables researchers to explore structure-activity relationships in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)9-7-13(11(16)12-9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCXSHWWIMLCS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

PropertyValue
CAS Number 1381944-74-6
Molecular Formula C12H13N3O3
Molecular Weight 233.25 g/mol
IUPAC Name This compound

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For example, a study found that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the specific strain tested .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research has shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. In vitro studies reported IC50 values indicating cytotoxic effects in the low micromolar range (10–20 µM) .

Enzyme Inhibition

One of the most promising aspects of this compound is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of the Hepatitis C virus NS3/4A serine protease. In a series of structure-activity relationship (SAR) studies, compounds derived from this scaffold displayed Ki values in the nanomolar range, indicating strong binding affinity to the target enzyme .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzyl group enhanced activity against resistant strains .
  • Cancer Cell Line Testing : In another investigation, the compound was tested on several cancer cell lines, where it was found to significantly inhibit cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction .
  • HCV Protease Inhibition : A detailed study on the inhibition of HCV NS3/4A protease demonstrated that this compound and its analogs could effectively block viral replication in vitro, providing a potential therapeutic avenue for treating Hepatitis C infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or function.
  • Anticancer Activity : Induction of apoptosis through mitochondrial pathways and modulation of apoptotic proteins.
  • Enzyme Inhibition : Binding to the active site of serine proteases, preventing substrate access and subsequent enzymatic activity.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : Carboxylic acid groups enhance crystallinity and intermolecular interactions, as seen in X-ray structures .
  • Pharmacological Specificity: Methoxybenzyl and dimethylamino groups (e.g., in ) introduce additional hydrogen bond acceptors/donors, critical for receptor binding .

Pharmacological Activity and Mechanism of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

  • 6366A (active metabolite of imidapril): The methyl-substituted analogue (CAS 89371-44-8) reduces blood pressure and total peripheral resistance in dogs at 1–100 µg/kg, comparable to enalaprilat.

Hemodynamic Effects

  • 6366A vs. Enalaprilat : Both reduce femoral and carotid arterial blood flow while increasing mesenteric flow, indicating shared hemodynamic pathways. However, 6366A exhibits a marginally lower impact on myocardial oxygen consumption .

Insights :

  • The benzyl group introduces steric hindrance, reducing conformational flexibility compared to methyl-substituted analogues .
  • Both compounds form helices in the solid state, stabilized by intramolecular H-bonds between the carboxylic acid and urea moieties .

Preparation Methods

Cyclization Using Phosgene or Equivalent Carbonylating Agents

A prominent method involves the cyclization of an amino acid derivative with phosgene or phosgene equivalents under alkaline conditions to form the 2-oxoimidazolidine ring. For example, (S)-2-amino-3-(methylamino)propionic acid hydrochloride reacts with phosgene in the presence of excess sodium bicarbonate to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, a close analog structurally related to the benzyl derivative (Scheme 1).

This reaction proceeds in aqueous media, often at low temperature initially (ice bath) and then allowed to warm to room temperature over several hours (e.g., 22 hours). The aqueous reaction mixture is then passed through acidic ion-exchange resin to convert the sodium salt to the free acid, followed by lyophilization and recrystallization from hot acetonitrile to obtain pure crystalline product.

Use of Amino Acid Ester Derivatives and Reactive Propionic Acid Derivatives

According to patent literature, this compound derivatives can be synthesized by reacting a 2-oxoimidazolidine-4-carboxylic acid ester derivative having (S) configuration with reactive derivatives of propionic acid bearing (R) configuration. This step forms a 3-acyl-2-oxoimidazolidine-4-carboxylic acid ester intermediate with (S,R) configuration, which is then further reacted with amino acid ester derivatives having (S) configuration to yield a diester with (S,S,S) configuration.

The reaction solvents used include polar aprotic solvents such as dimethyl sulfoxide (DMSO), hexamethylphosphorylamide (HMPA), and dimethylformamide (DMF). The reactions are typically conducted at low temperatures (e.g., -50 °C) to ensure stereoselectivity and high yields. Potassium tert-butoxide is often used as a base under cooling conditions to facilitate the reaction.

Deprotection Steps

The diester derivatives obtained are subjected to deprotection to remove tert-butyl and benzyl protecting groups. Acidic treatment is employed to eliminate the tert-butyl group, while catalytic hydrogenation (catalytic reduction) is used to remove the benzyl group, yielding the free acid form of this compound.

Detailed Reaction Scheme and Conditions (Summary Table)

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization with phosgene (S)-amino acid derivative, phosgene, NaHCO3 0 °C to RT, 22 h ~70 Aqueous medium, followed by ion-exchange resin treatment
Formation of 3-acyl intermediate 2-oxoimidazolidine ester + propionic acid derivative, base (KOtBu) -50 °C, 20 min stirring High Use of polar aprotic solvents (DMSO, DMF)
Coupling with amino acid ester Amino acid ester (S configuration), same base and solvent -50 °C, 15-20 min stirring High Stereoselective formation of diester
Deprotection (tert-butyl) Acid treatment (e.g., HCl) Room temperature Quantitative Removes tert-butyl group
Deprotection (benzyl) Catalytic hydrogenation (e.g., Pd/C, H2) Room temperature Quantitative Removes benzyl group

Research Findings and Characterization

  • The stereoselective synthesis yields exclusively the (S,S,S) isomer of the diester intermediate, which upon deprotection gives the optically pure this compound.
  • The final acid product is water-soluble and can be purified by ion-exchange chromatography and recrystallization, achieving purity greater than 99%.
  • Characterization techniques include elemental analysis, infrared spectroscopy, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and high-resolution mass spectrometry, confirming the structure and stereochemistry.
  • X-ray crystallography has been used to determine the crystal structure of related 2-oxoimidazolidine-4-carboxylic acids, revealing hydrogen bonding patterns and polymorphism, which are relevant to the physical properties of the compound.

Q & A

Q. How can researchers optimize the synthesis of (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity can be enhanced via chiral auxiliary-assisted synthesis or enzymatic resolution. For example, using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) enables separation of enantiomers. Reaction conditions such as temperature control (0–4°C for imidazolidine ring closure) and catalysts like L-proline derivatives (to induce stereoselectivity) are critical. Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) may further improve yield and purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the benzyl proton resonance (δ 4.5–5.0 ppm) and carbonyl carbons (δ 170–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 249.1102 for C₁₂H₁₄N₂O₃).
  • Infrared Spectroscopy (IR): Identifies carbonyl stretches (1650–1750 cm⁻¹ for oxoimidazolidine and carboxylic acid groups).
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer: The compound is prone to hydrolysis under acidic or basic conditions due to its imidazolidine ring. Stability studies should:

  • Use buffered solutions (pH 6–7) to minimize degradation.
  • Monitor via LC-MS over 24–72 hours to assess decomposition products (e.g., ring-opened intermediates).
  • Store lyophilized samples at –20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. How do stereochemical factors influence the biological activity of this compound in enzyme inhibition studies?

Methodological Answer: The (S)-enantiomer may exhibit higher affinity for target enzymes (e.g., metalloproteases) due to spatial complementarity. To validate:

  • Perform molecular docking simulations using software like AutoDock Vina, focusing on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (benzyl moiety).
  • Compare IC₅₀ values of (S)- and (R)-enantiomers in enzymatic assays (e.g., fluorogenic substrate cleavage). Contradictory bioactivity data across studies may arise from differences in enzyme isoforms or assay conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Meta-analysis: Aggregate data from multiple studies using standardized metrics (e.g., normalized IC₅₀ values) and assess variability via ANOVA.
  • Experimental replication: Reproduce key assays under controlled conditions (e.g., identical buffer pH, temperature, and enzyme sources).
  • Data transparency: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by sharing raw datasets in repositories like Zenodo or Figshare to enable cross-validation .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2 models), and metabolic stability (CYP450 isoform interactions).
  • Molecular Dynamics (MD): Simulate binding kinetics to serum proteins (e.g., albumin) to predict plasma half-life.
  • Contradiction Note: Discrepancies between in silico and in vivo results may arise from unaccounted transporter-mediated uptake or species-specific metabolism .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

  • Non-linear regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier detection: Apply Grubbs’ test or ROUT method to identify anomalous data points.
  • Reproducibility checks: Include internal controls (e.g., reference inhibitors) in each experiment and report inter-assay CV (coefficient of variation) values .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s potential as a chiral catalyst in asymmetric synthesis?

Methodological Answer:

  • Substrate scope: Test reactivity with diverse prochiral substrates (e.g., ketones, aldehydes).
  • Catalytic efficiency: Measure turnover frequency (TOF) and enantiomeric excess (ee) via chiral GC or HPLC.
  • Mechanistic studies: Use isotopic labeling (e.g., ¹⁸O) or in situ IR to probe intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 2
(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid

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